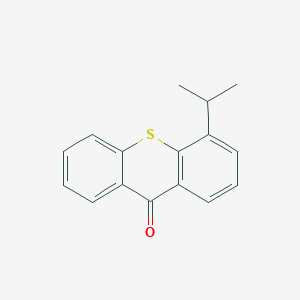

4-Isopropylthioxanthone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-ylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14OS/c1-10(2)11-7-5-8-13-15(17)12-6-3-4-9-14(12)18-16(11)13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVYHNPVKUNCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868761 | |

| Record name | 9H-Thioxanthen-9-one, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-86-0 | |

| Record name | 4-Isopropylthioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylthioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Thioxanthen-9-one, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Thioxanthen-9-one, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropyl-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylthioxanthone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAF3CW7TJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 4-Isopropylthioxanthone (ITX) as a Photoinitiator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-isopropylthioxanthone (ITX) as a photoinitiator. ITX is a highly efficient Type II photoinitiator, widely utilized in various industries, including printing and polymer chemistry, for its ability to initiate radical polymerization upon exposure to UV light.[1][2][3][4] This document delves into the photochemical processes, reaction kinetics, and the experimental methodologies used to elucidate its function.

The Photochemical Pathway of ITX-Initiated Polymerization

The photoinitiation process by this compound is a multi-step mechanism that relies on the synergistic interaction between ITX and a co-initiator, typically a tertiary amine.[1][5] The overall process can be broken down into the following key stages:

-

Photoexcitation: Upon absorption of UV light, the ITX molecule transitions from its ground state (S₀) to an excited singlet state (S₁).[2] ITX exhibits strong absorption in the UVA region, with characteristic absorption maxima around 258 nm and 383 nm, allowing for effective curing under various conditions.[1][2]

-

Intersystem Crossing (ISC): The excited singlet state (S₁) is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[2][6] This triplet state is the key reactive species in the subsequent steps.

-

Hydrogen Abstraction: The triplet-state ITX molecule abstracts a hydrogen atom from a co-initiator, most commonly a tertiary amine such as ethyl 4-(dimethylaminobenzoate) (EDB).[1][5][6][7] This bimolecular reaction is the cornerstone of the Type II photoinitiation mechanism.[5][6]

-

Radical Generation: The hydrogen abstraction process results in the formation of two distinct radical species: a ketyl radical derived from the ITX molecule and an aminoalkyl radical from the co-initiator.[7]

-

Initiation of Polymerization: While both radicals are formed, it is predominantly the aminoalkyl radical that initiates the polymerization of monomers, such as acrylates, by attacking their double bonds.[2][8] The ketyl radical is less reactive towards monomer double bonds and can act as a terminating agent.[7]

Signaling Pathway Diagram

The following diagram illustrates the photochemical reaction pathway of ITX as a Type II photoinitiator.

Caption: Photochemical reaction pathway of this compound (ITX).

Quantitative Data

The efficiency of the photoinitiation process is governed by several key photophysical and photochemical parameters. The following table summarizes important quantitative data for ITX and related thioxanthone derivatives.

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maxima (λmax) | 258 nm, 383 nm | Not specified | [1] |

| 258 nm, 386 nm | CH₂Cl₂ | [2] | |

| Molar Extinction Coefficient (ε) | 1.3 x 10⁵ M⁻¹cm⁻¹ at 258 nm | CH₂Cl₂ | [2] |

| 6.1 x 10⁴ M⁻¹cm⁻¹ at 386 nm | CH₂Cl₂ | [2] | |

| Triplet State Lifetime (τT) | 5.3 µs (for 2-methoxythioxanthone) | Acetonitrile | [9] |

| 3.9 µs (for 2-(n-propoxy)thioxanthone) | Acetonitrile | [9] | |

| Quenching Rate Constant (kq) with Amines | 6 to 8 x 10⁹ L·mol⁻¹·s⁻¹ (for typical amines) | Not specified | [10] |

| Ketyl Radical Absorption Maximum | 410 nm | Hydrogen donor solvents | [11][12][13] |

| 430-460 nm (for alkoxy thioxanthones) | Methanol, Ethanol, 2-Propanol | [9] |

Experimental Protocols for Elucidating the Mechanism

The mechanism of action of ITX has been investigated using a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, maximum absorption wavelength (λmax), and molar extinction coefficient (ε) of ITX.

Methodology:

-

Sample Preparation: A stock solution of ITX is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 1.5 x 10⁻⁴ mol/L.[14] Serial dilutions are then made to obtain a range of concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the ITX solution, and the solvent is used as a reference.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-500 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Laser Flash Photolysis (LFP)

Objective: To detect and characterize transient species, such as the triplet excited state of ITX and the resulting ketyl radical, and to determine their lifetimes and reaction rate constants.

Methodology:

-

Sample Preparation: A solution of ITX in a suitable solvent (e.g., acetonitrile) is prepared with an absorbance of approximately 0.3 at the excitation wavelength (e.g., 355 nm).[11] For quenching studies, varying concentrations of a co-initiator (quencher) are added. The solution is deoxygenated by bubbling with nitrogen or argon.

-

Instrumentation: A nanosecond laser flash photolysis setup is used. A pulsed laser (e.g., Nd:YAG laser at 355 nm) is used as the excitation source. A probe beam from a xenon lamp passes through the sample, and the change in its intensity is monitored by a monochromator and a fast detector (e.g., a photomultiplier tube).

-

Data Acquisition: The transient absorption spectra are recorded at different time delays after the laser pulse. The decay kinetics of the transient species are monitored at their respective absorption maxima.

-

Data Analysis: The transient species are identified by their characteristic absorption spectra. The lifetime of the triplet state is determined from its decay kinetics. Quenching rate constants are calculated from the slope of a plot of the observed decay rate versus the quencher concentration (Stern-Volmer analysis).

Electron Spin Resonance (ESR) Spectroscopy

Objective: To detect and identify the free radicals generated during the photoinitiation process.

Methodology:

-

Sample Preparation: A solution containing ITX, a co-initiator, and a spin trapping agent (e.g., phenyl-tert-butyl nitrone, PBN) in a suitable solvent is prepared.[8] The spin trap reacts with the short-lived, highly reactive radicals to form more stable nitroxide radicals that can be detected by ESR.

-

Instrumentation: An X-band ESR spectrometer is used. The sample is placed in a quartz ESR tube and inserted into the spectrometer's resonant cavity.

-

Irradiation: The sample is irradiated in situ within the ESR cavity using a UV light source that matches the absorption spectrum of ITX.

-

Data Acquisition: The ESR spectrum is recorded during and after irradiation.

-

Data Analysis: The g-value and hyperfine coupling constants of the observed signals are determined.[15] These parameters are characteristic of the specific radical adducts formed and allow for the identification of the parent radicals.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a photoinitiator system.

Caption: General experimental workflow for photoinitiator evaluation.

Structure-Activity Relationship

The efficiency of thioxanthone-based photoinitiators can be tuned by modifying their chemical structure. Substituents on the thioxanthone ring can influence the absorption properties, the energy of the triplet state, and the rate of hydrogen abstraction. For instance, the isopropyl group in 4-ITX enhances its solubility in common organic solvents and monomer systems compared to the parent thioxanthone.[1][5]

Conclusion

This compound is a robust and versatile Type II photoinitiator that operates through a well-defined hydrogen abstraction mechanism. Its high efficiency stems from its strong UV absorption, effective intersystem crossing to a reactive triplet state, and rapid interaction with a co-initiator to generate polymerizing radicals. A thorough understanding of its photochemical pathway, supported by quantitative data from techniques like laser flash photolysis and ESR spectroscopy, is crucial for optimizing its performance in various applications, from industrial coatings to advanced materials in drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. longchangchemical.com [longchangchemical.com]

- 3. Buy Isopropylthioxanthone | 75081-21-9 [smolecule.com]

- 4. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]

- 5. longchangchemical.com [longchangchemical.com]

- 6. paint.org [paint.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Laser flash photolysis study of the photochemistry of thioxanthone in organic solvents – ScienceOpen [scienceopen.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 4-Isopropylthioxanthone

This technical guide provides a comprehensive overview of the synthesis and purification of this compound (ITX), a crucial photoinitiator in various industrial applications, including printing inks and coatings.[1][2] The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical processes for enhanced understanding.

Synthesis of this compound

The primary industrial synthesis of this compound involves the acid-catalyzed reaction between a sulfur-containing benzoic acid derivative and isopropylbenzene (cumene). The most common methods utilize either thiosalicylic acid (TSA) or dithiosalicylic acid (DTSA) as the sulfur source.[3] An alternative starting material is 2-(4-isopropylphenylthio)benzoic acid.[4] The reaction proceeds via electrophilic substitution and subsequent ring closure to form the thioxanthone core. This process typically yields a mixture of 2- and this compound isomers.[2][3]

The following diagram illustrates the general synthesis pathway of this compound from thiosalicylic acid and cumene.

The following protocol is a generalized procedure based on common industrial practices.[3][4]

-

Reaction Setup: In a suitable reaction vessel, charge thiosalicylic acid or dithiosalicylic acid and cumene.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the reaction mixture while maintaining the temperature between 15°C and 25°C.

-

Reaction: Stir the mixture, allowing the temperature to rise to a range of 40°C to 90°C. The reaction is typically complete within 0.5 to 3 hours.

-

Quenching: After the reaction is complete, cool the mixture and quench it by carefully adding it to water or an organic solvent to dilute the sulfuric acid.

| Parameter | Value | Reference |

| Reactants | ||

| Thiosalicylic Acid (TSA) to Cumene Molar Ratio | 1:1 to 1:5 | [3] |

| Dithiosalicylic Acid (DTSA) to Cumene Molar Ratio | 1:2 to 1:10 | [3] |

| Sulfuric Acid to TSA/DTSA Weight Ratio | 1:1 to 20:1 | [3] |

| Sulfuric Acid Concentration | >98% | [3] |

| Reaction Conditions | ||

| Initial Temperature | 15°C - 25°C | [3] |

| Reaction Temperature | 40°C - 90°C | [3] |

| Reaction Time | 0.5 - 3 hours | [3] |

Purification of this compound

The crude product from the synthesis is a thick, dark, syrupy mixture containing the desired isopropylthioxanthone isomers, spent sulfuric acid, and various byproducts.[3] A multi-step purification process is necessary to isolate this compound of high purity.

The diagram below outlines the typical workflow for the purification of this compound.

2.2.1. Extraction and Neutralization [3]

-

Extraction: Extract the thioxanthone product from the reaction mixture using a suitable organic solvent, such as toluene.

-

Neutralization: Neutralize the organic layer to remove residual acid.

-

Washing: Wash the organic layer with water to remove any remaining salts.

-

Solvent Removal: Evaporate the organic solvent under vacuum to obtain the crude isopropylthioxanthone residue.

2.2.2. Vacuum Distillation [3]

-

Setup: Place the crude residue in a distillation apparatus equipped for vacuum distillation.

-

Distillation: Distill the crude product under reduced pressure.

-

Collection: Collect the distillate, which is enriched in the isopropylthioxanthone isomers.

2.2.3. Recrystallization [3][4]

-

Dissolution: Dissolve the distilled product in a minimal amount of a suitable hot solvent, such as methanol or ethanol.

-

Cooling: Allow the solution to cool slowly to induce crystallization.

-

Filtration: Collect the crystals by filtration.

-

Drying: Dry the purified crystals.

| Parameter | Value | Reference |

| Vacuum Distillation | ||

| Pressure | 5 - 25 Torr | [3] |

| Liquid Temperature | 215°C - 250°C | [3] |

| Vapor Temperature | 215°C - 235°C | [3] |

| Final Product Specifications | ||

| Purity Assay | >99.0% | [3] |

| Melting Range | 67°C - 72°C | [3] |

| Appearance | Pale yellow solid | [5] |

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques, including:

-

Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction and the effectiveness of purification steps.[4]

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and isomer distribution.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification of volatile components.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

-

Melting Point Analysis: As an indicator of purity.[3]

References

- 1. Thioxanthone - Wikipedia [en.wikipedia.org]

- 2. 异丙基-9H-噻吨-9-酮(2、4位异构体混合物) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. US5712401A - Processes for preparing thioxanthone and derivatives thereof - Google Patents [patents.google.com]

- 4. 2-Isopropylthioxanthone synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 4-Isopropylthioxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylthioxanthone (4-ITX) is a key organic compound, widely recognized for its application as a photoinitiator in UV-curable inks and coatings. Its efficacy in initiating polymerization reactions upon exposure to ultraviolet radiation is intrinsically linked to its electronic and structural properties. A thorough understanding of its spectroscopic characteristics is therefore paramount for optimizing its use in various industrial and research applications, including drug delivery systems and photodynamic therapy. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, focusing on its Ultraviolet-Visible (UV-Vis) absorption and Nuclear Magnetic Resonance (NMR) spectra. The document details experimental protocols and presents available data to serve as a comprehensive resource for professionals in the field.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound, the absorption of UV radiation excites electrons from lower to higher energy orbitals, providing insight into its conjugation and photo-reactivity.

UV-Vis Spectral Data

| Solvent | Absorption Maxima (λmax) (nm) |

| Acetonitrile | Not specified in available data |

It is important to note that the precise λmax and molar absorptivity (ε) values can be influenced by the solvent used due to solvatochromic effects.

Experimental Protocol for UV-Vis Spectroscopy

The following provides a generalized methodology for obtaining the UV-Vis absorption spectrum of this compound.

Objective: To determine the wavelength of maximum absorption (λmax) of this compound in a suitable solvent.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane)

-

Double beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically above 200 nm) and in which 4-ITX is soluble.

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Use this to perform a baseline correction across the desired wavelength range (e.g., 200-500 nm).

-

Sample Measurement: Rinse a second cuvette with the sample solution and then fill it. Place the sample cuvette in the sample beam path.

-

Spectrum Acquisition: Scan the sample across the selected wavelength range and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the structural elucidation and purity assessment of this compound.

NMR Spectral Data

While ¹H and ¹³C NMR spectra for a mixture of 2- and this compound are available from commercial suppliers like Sigma-Aldrich, detailed, assigned spectral data for the pure 4-isomer is not readily found in peer-reviewed literature or public spectral databases. The following tables present the expected chemical shift regions for the different types of protons and carbons in the 4-ITX molecule based on general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aromatic-H | 7.0 - 8.5 | Multiplet | |

| Isopropyl-CH | 2.9 - 3.5 | Septet | ~7 |

| Isopropyl-CH₃ | 1.2 - 1.4 | Doublet | ~7 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) (ppm) |

| C=O | 180 - 190 |

| Aromatic-C | 120 - 145 |

| Isopropyl-CH | 30 - 40 |

| Isopropyl-CH₃ | 20 - 25 |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials and Equipment:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Addition of Internal Standard: Add a small amount of TMS (typically a single drop from a capillary tube) to the solution. TMS serves as the internal reference for chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate acquisition parameters. ¹³C NMR typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is commonly used to simplify the spectrum and improve signal-to-noise.

-

Acquire and process the FID as described for the ¹H spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

Photoinitiation Mechanism

This compound functions as a Type II photoinitiator. Upon absorption of UV light, it undergoes excitation to a singlet state, followed by efficient intersystem crossing to a more stable triplet state. This excited triplet state does not directly generate radicals but abstracts a hydrogen atom from a synergist, typically a tertiary amine, to produce an initiating radical.

Caption: Photoinitiation mechanism of this compound.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound, a compound of significant industrial and research interest. While a complete, publicly available dataset of its specific UV-Vis and NMR spectral parameters remains elusive, the provided information on its general characteristics and the established experimental protocols offer a solid foundation for researchers. The outlined photoinitiation mechanism further clarifies its functional role as a photoinitiator. Further experimental work is encouraged to populate the spectral data tables with precise values for the pure 4-isomer, which would be of great benefit to the scientific community.

An In-depth Technical Guide to the Solubility of 4-Isopropylthioxanthone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Isopropylthioxanthone (4-ITX), a key photoinitiator used in various industrial applications, particularly in UV-curable inks and coatings. Understanding the solubility of 4-ITX in different organic solvents is critical for formulating homogeneous and stable systems, ensuring optimal performance in photopolymerization processes. This document collates available solubility data, presents detailed experimental protocols for its determination, and illustrates its functional workflow.

Solubility of this compound (4-ITX)

This compound (IUPAC name: 4-(propan-2-yl)-9H-thioxanthen-9-one) is a solid, pale-yellow powder.[1][2] While it is widely used, detailed quantitative solubility data in the public domain is limited. The available information is primarily qualitative.

Qualitative Solubility Data

Published data indicates that this compound exhibits limited solubility in select non-polar and moderately polar organic solvents.[1][2]

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1][2] |

| Ethyl Acetate | Slightly Soluble[1][2] |

Table 1: Summary of qualitative solubility for this compound.

Quantitative Solubility Data for 2-Isopropylthioxanthone (Isomer)

In the absence of comprehensive quantitative data for 4-ITX, the solubility of its isomer, 2-Isopropylthioxanthone (2-ITX), provides a valuable reference.[3] The two isomers share the same molecular formula and weight, and their solubility behaviors are expected to show similar trends across a range of solvents. A study published in the Journal of Chemical & Engineering Data determined the mole fraction solubility of 2-ITX in seven organic solvents at temperatures ranging from 299.15 K to 329.85 K.[3]

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | 1,4-Dioxane | 1,2-Dichloroethane |

| 299.15 | 0.0071 | 0.0093 | 0.0883 | 0.0901 | 0.1032 | 0.1281 | 0.1413 |

| 304.35 | 0.0089 | 0.0118 | 0.1084 | 0.1112 | 0.1274 | 0.1553 | 0.1702 |

| 309.55 | 0.0111 | 0.0148 | 0.1321 | 0.1362 | 0.1551 | 0.1862 | 0.2031 |

| 314.75 | 0.0137 | 0.0185 | 0.1598 | 0.1656 | 0.1869 | 0.2215 | 0.2405 |

| 319.95 | 0.0169 | 0.0230 | 0.1921 | 0.2001 | 0.2234 | 0.2618 | 0.2829 |

| 325.15 | 0.0208 | 0.0284 | 0.2298 | 0.2399 | 0.2651 | 0.3078 | 0.3309 |

| 329.85 | 0.0251 | 0.0343 | 0.2692 | 0.2818 | 0.3089 | 0.3552 | 0.3801 |

Table 2: Mole fraction solubility (x₁) of 2-Isopropylthioxanthone in various organic solvents at different temperatures. Data sourced from the Journal of Chemical & Engineering Data.[3]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for both research and industrial applications. Below are detailed methodologies for quantifying the solubility of solid compounds like 4-ITX in organic solvents.

Synthetic Method by Laser Monitoring

This method is used to determine the temperature at which a solid solute dissolves in a solvent, establishing a solid-liquid equilibrium curve.[3]

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Precision thermostatic bath

-

Calibrated digital thermometer (accuracy ±0.01 K)

-

Laser monitoring system (e.g., He-Ne laser) and photodetector

-

Analytical balance (accuracy ±0.1 mg)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 4-ITX and the chosen solvent into the jacketed glass vessel.

-

Heating and Dissolution: Seal the vessel and place it in the thermostatic bath. Heat the solution slowly (e.g., 0.1 K/min) while stirring continuously until the solid is completely dissolved. This is confirmed when the laser light intensity passing through the solution to the photodetector reaches a maximum and constant value.

-

Cooling and Crystallization: Slowly cool the clear solution at a controlled rate (e.g., 0.1 K/min).

-

Equilibrium Point Detection: Record the temperature at which the first sign of turbidity or crystal formation appears. This is detected by a sharp drop in the laser light intensity reaching the photodetector. This temperature is the solid-liquid equilibrium temperature for that specific concentration.

-

Data Collection: Repeat the heating and cooling cycles multiple times to ensure reproducibility. The average temperature is taken as the final result.

-

Varying Concentrations: Repeat the entire procedure for different solute-solvent mass ratios to construct a complete solubility curve.

Isothermal Gravimetric Method

This is a classical and widely used method for determining solubility at a constant temperature.[4]

Apparatus:

-

Constant temperature shaker bath or incubator

-

Analytical balance (accuracy ±0.1 mg)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of 4-ITX to a known volume or mass of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid settles.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dry solid residue. The mass of the dissolved 4-ITX can be calculated by difference.

-

Calculation: The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mol/L.

Application Workflow: Photopolymerization Initiation

This compound is a Type II photoinitiator, which means it requires a co-initiator, typically a hydrogen donor like a tertiary amine, to generate free radicals upon exposure to UV light.[5][6] The following diagram illustrates this workflow.

Workflow of 4-ITX as a Type II Photoinitiator

References

- 1. This compound CAS#: 83846-86-0 [m.chemicalbook.com]

- 2. This compound CAS#: 83846-86-0 [amp.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Item - THIOXANTHONE BASED PHOTOINITIATORS FOR TWO-PHOTON NANOLITHOGRAPHIC PRINTING - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 6. "Thioxanthone Based Photoinitiators for Two-Photon Nanolithographic Pri" by Teng Chi [docs.lib.purdue.edu]

4-Isopropylthioxanthone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropylthioxanthone (ITX), a compound of significant interest in various industrial and research applications. This document outlines its fundamental chemical properties, summarizes key quantitative data, and provides insights into its applications.

Core Chemical Properties

This compound, also known as 4-Isopropyl-thioxanthene-9-one, is recognized for its role as a photoinitiator in UV-curable systems.[1] It is instrumental in initiating polymerization reactions upon exposure to UV light, a property that has led to its widespread use in printing, coatings, and adhesives industries for rapid curing processes.[1]

A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 83846-86-0 | [2] |

| Molecular Formula | C₁₆H₁₄OS | [2] |

| Molecular Weight | 254.35 g/mol | [2][3] |

| Alternate Names | 4-Isopropyl-thioxanthene-9-one, 4-(propan-2-yl)-9H-thioxanthen-9-one | [2] |

| EC Number | 281-065-4 | |

| Density | 1.199 g/cm³ | |

| Boiling Point | 391°C at 760 mmHg | |

| Flash Point | 210.2°C | |

| Vapour Pressure | 2.54E-06 mmHg at 25°C | |

| InChI Key | IKVYHNPVKUNCJM-UHFFFAOYSA-N |

Applications and Experimental Insights

As an analytical standard, this compound is crucial for the quality control and development of materials in various fields.[2] Its primary application lies in photopolymerization, a process fundamental to many modern manufacturing techniques.

The following diagram illustrates the logical flow of how this compound is utilized in a typical industrial application, from its role as a component to the final product.

Further in-depth experimental protocols and signaling pathway involvement would require more specific research data which is not publicly available in sufficient detail at the time of this guide's compilation. Researchers are encouraged to consult specialized literature for detailed experimental setups.

References

An In-Depth Technical Guide to the Isomers of Isopropylthioxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylthioxanthone (ITX) is a photoinitiator widely used in ultraviolet (UV) curing inks and varnishes for printing on food packaging materials. Its primary function is to initiate the polymerization process upon exposure to UV light. However, concerns have been raised regarding the migration of ITX from packaging into foodstuffs, leading to potential human exposure and toxicological risks. ITX typically exists as a mixture of isomers, primarily 2-isopropylthioxanthone and 4-isopropylthioxanthone. This technical guide provides a comprehensive overview of the isomers of isopropylthioxanthone, focusing on their chemical characteristics, analytical determination, synthesis, and toxicological profiles, with a particular emphasis on their endocrine-disrupting properties.

Chemical and Physical Characteristics

The most common isomers of isopropylthioxanthone are the 2- and 4-substituted forms. The physical and chemical properties of these isomers are crucial for understanding their behavior in various matrices and for developing appropriate analytical methods.

| Property | 2-Isopropylthioxanthone (2-ITX) | This compound (4-ITX) |

| CAS Number | 5495-84-1[1][2][3] | 83846-86-0[4][5] |

| Molecular Formula | C₁₆H₁₄OS[1][6] | C₁₆H₁₄OS[4][6] |

| Molecular Weight | 254.35 g/mol [1][6] | 254.35 g/mol [4][6] |

| Appearance | Light yellow solid | Not explicitly found |

| Melting Point | 74-76 °C | Not explicitly found |

| Solubility | Soluble in DMSO and ethyl acetate[3] | Not explicitly found |

| UV Absorption | 258, 382 nm | Not explicitly found |

Analytical Methodologies

The detection and quantification of ITX isomers in various matrices, such as food, packaging materials, and biological samples, are critical for exposure assessment and regulatory compliance. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of ITX isomers. Chromatographic separation is a key challenge due to the structural similarity of the isomers.

Experimental Protocol: HPLC-MS/MS Analysis of ITX Isomers in Food Simulants

-

Sample Preparation:

-

A food simulant (e.g., 50% ethanol) is exposed to the food packaging material under controlled conditions (e.g., 10 days at 60°C).

-

An aliquot of the food simulant is taken and an internal standard (e.g., deuterated ITX) is added.

-

The sample is then diluted with an appropriate solvent (e.g., acetonitrile/water) and filtered before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: A reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is typically used. A PFP column has been shown to provide good separation of the 2- and 4-isomers[7].

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid or ammonium formate is commonly used to achieve optimal separation[7].

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation of each isomer. Common transitions for the protonated molecule [M+H]⁺ at m/z 255 include transitions to fragment ions at m/z 213 and 185.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of ITX isomers, particularly for volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Analysis of ITX in Packaging Materials

-

Sample Preparation:

-

A sample of the packaging material is extracted with a suitable solvent (e.g., dichloromethane or acetone) using techniques like Soxhlet extraction or ultrasonic extraction.

-

The extract is concentrated under a stream of nitrogen.

-

An internal standard is added before analysis.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used.

-

Injector: Splitless injection is commonly used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes, for instance, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron ionization (EI) is the standard mode.

-

Scan Mode: Full scan mode can be used for identification of unknown compounds, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification of known analytes like ITX isomers.

-

Synthesis of Isopropylthioxanthone Isomers

The synthesis of 2- and this compound is typically achieved through a Friedel-Crafts acylation reaction.

Synthesis of 2-Isopropylthioxanthone:

One common method involves the reaction of thiosalicylic acid with cumene (isopropylbenzene) in the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid.

Synthesis of this compound:

The synthesis of the 4-isomer can be more challenging due to steric hindrance. Specialized synthetic routes may be required to achieve a higher yield of the 4-isomer over the 2-isomer.

Toxicological Profile and Endocrine Disrupting Activity

The primary toxicological concern associated with isopropylthioxanthone isomers is their potential to act as endocrine-disrupting chemicals (EDCs).

Endocrine Disrupting Effects

Both 2-ITX and 4-ITX have been shown to exhibit antiandrogenic and antiestrogenic activities[8][9]. They do not appear to have androgenic or estrogenic activity themselves, but they can interfere with the normal functioning of endogenous hormones.

Experimental Protocol: Yeast Estrogen/Androgen Screen (YES/YAS) Assay

The YES/YAS assay is a common in vitro method to screen for estrogenic/androgenic and antiestrogenic/antiandrogenic activity of chemicals.

-

Yeast Strains: Genetically modified Saccharomyces cerevisiae strains are used. These strains contain the human estrogen receptor (hERα) for the YES assay or the human androgen receptor (hAR) for the YAS assay, along with a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of hormone-responsive elements.

-

Assay Procedure:

-

The yeast cells are exposed to various concentrations of the test compound (ITX isomers) in a 96-well plate format.

-

For anti-hormonal activity assessment, the cells are co-exposed with a known concentration of a reference agonist (17β-estradiol for anti-estrogenicity and testosterone or dihydrotestosterone for anti-androgenicity).

-

After an incubation period (e.g., 18-48 hours), a substrate for the β-galactosidase enzyme (e.g., CPRG) is added.

-

The development of a color change, which is proportional to the enzyme activity, is measured using a spectrophotometer.

-

A decrease in color development in the presence of the reference agonist indicates antagonistic activity.

-

Effects on Steroidogenesis

ITX isomers have been found to impact steroidogenesis, the metabolic pathway for the synthesis of steroid hormones. Specifically, they have been shown to upregulate the expression of aromatase (CYP19A1), the enzyme responsible for the conversion of androgens to estrogens[8][9]. This can lead to an imbalance in the androgen-to-estrogen ratio.

Experimental Protocol: H295R Steroidogenesis Assay

The H295R cell line is a human adrenocortical carcinoma cell line that expresses most of the key enzymes required for steroidogenesis and is a widely used in vitro model to study the effects of chemicals on steroid hormone production.

-

Cell Culture: H295R cells are cultured in a suitable medium.

-

Exposure: The cells are exposed to different concentrations of the ITX isomers for a specific duration (e.g., 48 hours).

-

Hormone Analysis: After exposure, the cell culture medium is collected, and the concentrations of various steroid hormones (e.g., testosterone, estradiol, progesterone) are measured using techniques like LC-MS/MS or enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: The cells can be harvested to analyze the expression levels of key steroidogenic genes, such as CYP19A1, using quantitative real-time PCR (qPCR).

-

Aromatase Activity Assay: A tritiated water-release assay can be performed to directly measure the catalytic activity of aromatase in the cells.

Quantitative Toxicological Data

| Endpoint | 2-Isopropylthioxanthone (2-ITX) | This compound (4-ITX) |

| Antiandrogenic Activity | Clear activity observed in yeast bioassays[8][9] | Clear activity observed in yeast bioassays[8][9] |

| Antiestrogenic Activity | Clear activity observed in yeast bioassays[8][9] | Clear activity observed in yeast bioassays[8][9] |

| Aromatase (CYP19A1) Upregulation | Significant upregulation in H295R cells[8][9] | Significant upregulation in H295R cells[8][9] |

| NOAEL (28-day oral, rat) | 150 mg/kg bw/day (for a mixture of isomers)[10] | 150 mg/kg bw/day (for a mixture of isomers)[10] |

Other Isomers of Isopropylthioxanthone

While 2-ITX and 4-ITX are the most prevalent and studied isomers, the existence of 1- and 3-isopropylthioxanthone is theoretically possible. However, there is a significant lack of information in the scientific literature regarding the synthesis, properties, and toxicological effects of these isomers. Their formation during the synthesis of the commercial ITX mixture is likely to be minor due to electronic and steric factors influencing the Friedel-Crafts acylation reaction.

Conclusion

The isomers of isopropylthioxanthone, particularly 2-ITX and 4-ITX, are important compounds in the context of food safety and toxicology due to their use as photoinitiators in food packaging inks. This guide has provided a detailed overview of their chemical properties, analytical determination, synthesis, and, most importantly, their endocrine-disrupting characteristics. Both 2-ITX and 4-ITX have been shown to act as anti-androgens and anti-estrogens and to interfere with steroidogenesis by upregulating aromatase. The provided experimental protocols offer a starting point for researchers and scientists in the fields of analytical chemistry, toxicology, and drug development to further investigate the effects of these compounds. Further research is warranted to obtain more comprehensive quantitative toxicological data for individual isomers and to investigate the potential presence and effects of other minor isomers.

References

- 1. 2-Isopropylthioxanthone | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. 2-Isopropylthioxanthone CAS#: 5495-84-1 [m.chemicalbook.com]

- 4. This compound | C16H14OS | CID 158403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isopropylthioxanthone - Wikipedia [en.wikipedia.org]

- 6. GSRS [precision.fda.gov]

- 7. Liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the analysis of isopropylthioxanthone in packaged food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocrine-disrupting effects of thioxanthone photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Safety Profile of 4-Isopropylthioxanthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylthioxanthone (ITX) is a photoinitiator predominantly used in ultraviolet (UV) curing inks and coatings. Its potential for migration from packaging materials into foodstuffs has prompted significant interest in its toxicological profile and safety assessment. This technical guide provides a comprehensive overview of the health and safety considerations for handling this compound, summarizing key toxicological data, outlining experimental methodologies, and illustrating relevant biological pathways and assessment workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 83846-86-0 | |

| Molecular Formula | C₁₆H₁₄OS | [1] |

| Molecular Weight | 254.35 g/mol | [1] |

| Appearance | Pale Yellow Powder | [2] |

| Melting Point | 107-109°C | [2] |

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound and its closely related isomer, 2-Isopropylthioxanthone, which is often used as a toxicological surrogate.

Acute and Repeated-Dose Toxicity

| Study Type | Species | Route | Value | Key Findings |

| Acute Oral Toxicity (LD50) | Rat (Male) | Oral (gavage) | 585 mg/kg | Mortalities observed at doses of 550 mg/kg and above. Clinical signs included irregular respiration, lacrimation, and prostration.[3] |

| 28-Day Repeated Dose Toxicity (NOAEL) | Rat (Male & Female) | Oral | 150 mg/kg/day | Based on analogy to 2-Isopropylthioxanthone. |

| 2-Year Chronic Toxicity (NOAEL) | Rat (Male) | Oral | >4.06 mg/kg/day | Reduced body weight and food availability at high doses. Decreased hemoglobin and red blood cell counts.[4] |

| 2-Year Chronic Toxicity (NOAEL) | Rat (Female) | Oral | >4.63 mg/kg/day | Decreased hemoglobin and red blood cell counts at high doses.[4] |

Other Toxicological Endpoints

| Endpoint | Test System | Result | Key Findings |

| Skin Irritation | Rabbit | Dermal | No irritation |

| Eye Irritation | Rabbit | Ocular | No irritation |

| Skin Sensitization | Guinea Pig | Dermal | Negative |

| Reproductive Toxicity | - | - | Suspected of damaging fertility |

| Aquatic Toxicity | - | - | Very toxic to aquatic life with long-lasting effects |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H361f: Suspected of damaging fertility.[4]

-

H410: Very toxic to aquatic life with long lasting effects.[4]

-

H302: Harmful if swallowed (reported in some classifications).[5]

The signal word for this chemical is Warning .[4]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on standardized guidelines and findings from studies on ITX and related compounds.

Acute Oral Toxicity (LD50) Determination

This protocol is a representation of the study that determined the LD50 of a substance analogous to ITX.[3]

-

Test System: Male ChR-CD rats.

-

Group Size: 10 animals per group.

-

Test Substance Preparation: The test substance is suspended in water.

-

Dosing: A single dose is administered by oral gavage at concentrations of 500, 550, 575, and 600 mg/kg body weight.

-

Observation Period: Animals are observed for 14 days.

-

Parameters Monitored:

-

Mortality: Recorded daily.

-

Clinical Signs: Irregular respiration, lacrimation, prostration, pallor, and posture are observed.

-

Body Weight: Measured prior to dosing and at intervals throughout the observation period.

-

-

Necropsy: Gross and histopathological examinations are performed on animals that die during the study and on surviving animals at the end of the observation period. Tissues examined include the stomach, duodenum, pancreas, liver, thymus, lymph nodes, spleen, kidneys, and testes.

-

Data Analysis: The LD50 is calculated based on the observed mortalities across the different dose groups.

In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxic potential of 4-ITX in a mammalian cell line, based on common cytotoxicity assay principles.[6][7][8][9]

-

Cell Line: A suitable mammalian cell line, such as human liver hepatocytes (HepG2) or Chinese Hamster Ovary (CHO) cells.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined optimal density and allowed to attach overnight.

-

Test Compound Preparation: 4-ITX is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

-

Exposure: The culture medium is replaced with the medium containing the various concentrations of 4-ITX. Control wells include medium with solvent only (vehicle control) and untreated cells.

-

Incubation: Plates are incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or WST-1 assay. This involves adding the respective reagent to each well and incubating for a further period to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

-

Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

In Vitro Micronucleus Assay for Genotoxicity

This protocol outlines the steps for an in vitro micronucleus test to assess the genotoxic potential of 4-ITX, based on OECD Test Guideline 487.[10][11][12][13]

-

Test System: A suitable mammalian cell line with a stable karyotype and known proliferation rate, such as human lymphoblastoid TK6 cells or Chinese hamster lung V79 cells.

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction) to account for the metabolic activation of pro-mutagens.

-

Dose Selection: A preliminary cytotoxicity test is conducted to determine the appropriate concentration range of 4-ITX. The highest concentration should induce some cytotoxicity but not exceed a certain level of cell death (typically around 50-60% cytotoxicity). At least three analyzable concentrations are selected.

-

Treatment:

-

Short-term treatment: Cells are exposed to 4-ITX for 3-6 hours, both with and without S9.

-

Extended-term treatment: Cells are exposed for 1.5-2 normal cell cycle lengths (e.g., 24 hours) without S9.

-

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone mitosis are scored for micronuclei.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained with a suitable dye (e.g., Giemsa) and the nucleus is counterstained with a DNA-specific stain (e.g., DAPI or propidium iodide).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

-

Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the negative (solvent) and positive controls. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in micronuclei formation.

Signaling Pathways and Workflows

Endocrine Disruption Signaling Pathway

Studies have indicated that this compound can exhibit anti-androgenic and anti-estrogenic activities.[2][14] This suggests an interaction with nuclear hormone receptor signaling pathways. The following diagram illustrates this inhibitory effect.

Caption: Antagonistic effect of 4-ITX on androgen and estrogen receptor signaling pathways.

Experimental Workflow for Safety Assessment

A systematic approach is crucial for evaluating the safety profile of this compound. The following diagram outlines a logical workflow for its toxicological assessment.

Caption: A tiered workflow for the comprehensive safety assessment of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, the following precautions are recommended when handling this compound in a laboratory setting:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[10]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[4]

-

-

Hygiene Practices: Avoid all personal contact, including inhalation.[10] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Conclusion

This compound presents specific health and safety concerns, primarily related to its potential reproductive toxicity and its hazards to the aquatic environment. While acute toxicity is moderate, repeated exposure may lead to adverse effects. The available data also suggests a potential for endocrine disruption through anti-androgenic and anti-estrogenic mechanisms. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure and ensure a safe working environment. Further research into its genotoxic potential and the specific mechanisms of its endocrine-disrupting effects is warranted for a more complete risk assessment.

References

- 1. GSRS [precision.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. [Chronic toxicity of 97% isopropyl thioxanthone in rat by oral administration for 2 years] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C16H14OS | CID 158403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 10. criver.com [criver.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. x-cellr8.com [x-cellr8.com]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Isopropylthioxanthone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability and degradation pathways of 4-Isopropylthioxanthone (ITX) is limited. This guide synthesizes information on the general thermal behavior of related chemical structures, such as thioxanthones and aromatic ketones, and provides standardized experimental protocols for its characterization. The degradation pathways and quantitative data presented are illustrative and based on established chemical principles.

Introduction

This compound (ITX) is a photoinitiator widely used in UV curing applications for inks, coatings, and adhesives.[1] Its efficacy is dependent on its stability during storage and processing, as well as its predictable decomposition upon UV irradiation. While its photochemical properties are well-documented, its thermal stability and degradation are less so. Understanding the thermal behavior of ITX is crucial for ensuring product stability, predicting shelf-life, and identifying potential degradants that may affect the safety and performance of the final product.

This technical guide provides an overview of the expected thermal stability of this compound, outlines potential thermal degradation pathways, and details the experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄OS | [2][3] |

| Molecular Weight | 254.35 g/mol | [2][3][4] |

| Melting Point | Not available | |

| Appearance | Pale yellow solid | |

| IUPAC Name | 4-(propan-2-yl)-9H-thioxanthen-9-one | [2] |

Thermal Stability and Degradation

The thermal decomposition of aromatic ketones often involves the cleavage of the weakest bonds, which in the case of ITX, would be the bonds adjacent to the carbonyl group and the isopropyl group.[6] Degradation is expected to be more pronounced at temperatures significantly above its melting point.

Hypothetical Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through a free-radical mechanism. The initiation step would involve the homolytic cleavage of the C-C bond of the isopropyl group or the C-S bond in the thioxanthone core at high temperatures. The subsequent propagation steps could involve a series of reactions including hydrogen abstraction, fragmentation, and recombination, leading to a variety of smaller, more volatile molecules.

Caption: Hypothetical thermal degradation pathway of 4-ITX.

Experimental Characterization of Thermal Stability

To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is used to determine the decomposition temperatures and to quantify the mass loss at each stage of decomposition.

A general experimental protocol for the TGA analysis of an organic compound like 4-ITX is as follows:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Weigh 5-10 mg of the 4-ITX sample into a ceramic or aluminum crucible.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Experimental workflow for TGA analysis of 4-ITX.

The following table illustrates the type of data that would be obtained from a TGA experiment. The values are hypothetical for 4-ITX.

| Parameter | Hypothetical Value |

| Onset of Decomposition (T_onset) | 250 °C |

| Temperature of Max. Decomposition Rate (T_peak) | 300 °C |

| Mass Loss at 500 °C | 85% |

| Residue at 600 °C | < 5% |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

A general experimental protocol for the DSC analysis of an organic compound like 4-ITX is as follows:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Weigh 2-5 mg of the 4-ITX sample into an aluminum DSC pan and hermetically seal it.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion (ΔHm) is calculated from the area of the melting peak.

Caption: Experimental workflow for DSC analysis of 4-ITX.

The following table illustrates the type of data that would be obtained from a DSC experiment. The values are hypothetical for 4-ITX.

| Parameter | Hypothetical Value |

| Melting Point (T_m) | 150 °C |

| Enthalpy of Fusion (ΔH_m) | 100 J/g |

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is not extensively reported in the scientific literature, this guide provides a framework for its characterization. Based on the chemistry of related compounds, thermal degradation is expected to occur at elevated temperatures via a free-radical mechanism. The use of standard thermal analysis techniques such as TGA and DSC, following the detailed protocols provided, would enable researchers and drug development professionals to accurately determine the thermal properties of 4-ITX. This information is critical for ensuring the stability, safety, and efficacy of products containing this widely used photoinitiator.

References

- 1. 异丙基-9H-噻吨-9-酮(2、4位异构体混合物) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Isopropylthioxanthone - Wikipedia [en.wikipedia.org]

- 3. This compound | C16H14OS | CID 158403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to Novel Applications of 4-Isopropylthioxanthone in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylthioxanthone (ITX) is a highly efficient Type II photoinitiator crucial for a variety of photopolymerization reactions. Its ability to generate free radicals upon exposure to UV light has made it a valuable component in inks, coatings, and adhesives. However, recent advancements in polymer science have unveiled novel and sophisticated applications for ITX, extending its utility beyond conventional curing. This technical guide explores the forefront of ITX applications, focusing on its role in controlled polymerization, three-component photoinitiator systems, and the fabrication of advanced materials through 3D printing.

Core Applications and Mechanisms

This compound functions as a photoinitiator by absorbing light and transitioning to an excited triplet state. In this state, it can abstract a hydrogen atom from a co-initiator, typically a tertiary amine like ethyl 4-(dimethylamino)benzoate (EDB), to generate an initiating radical. This mechanism is central to its function in various polymerization techniques.

Free-Radical Photopolymerization of Methacrylates

A primary application of ITX is in the free-radical photopolymerization of acrylic monomers, such as methyl methacrylate (MMA). The concentration of ITX has a significant impact on the properties of the resulting polymer, particularly its molecular weight.

Quantitative Data on PMMA Synthesis

| ITX Concentration (wt%) | Co-initiator (EDB, wt%) | Light Intensity (mW/cm²) | Final Conversion (%) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |

| 3 | 3 | 147 | 75 | 56,000 | ~3.5 |

| 1 | 3 | 147 | 76 | - | ~3.5 |

| 0.6 | 3 | 147 | 72 | - | ~3.5 |

| 0.2 | 3 | 147 | 72 | - | ~3.5 |

| 0.05 | 3 | 147 | 68 | 170,000 | ~3.5 |

| 0.05 (with Triazine A) | 3 | 1 | - | 200,000 | - |

Data compiled from a study on the photopolymerization of MMA.[1]

Experimental Protocol: Photopolymerization of Methyl Methacrylate (MMA)

-

Materials: Methyl methacrylate (MMA), this compound (ITX), ethyl 4-(dimethylamino)benzoate (EDB), and optionally a third component like Triazine A.

-

Preparation: Prepare a solution of the desired concentrations of ITX and EDB in MMA. For systems with a third component, add it to the mixture.

-

Polymerization: Place the solution in a suitable reaction vessel. Irradiate the sample with a UV light source (e.g., a high-pressure mercury lamp) with a specified intensity. The reaction is typically carried out at room temperature.

-

Analysis: Monitor the polymerization kinetics through techniques like Fourier-transform infrared spectroscopy (FTIR) by observing the decrease in the characteristic acrylate double bond peak. Determine the molecular weight and polydispersity of the resulting poly(methyl methacrylate) (PMMA) using size-exclusion chromatography (SEC).

Controlled Surface-Grafted Polymerization

A significant novel application of ITX is in visible light-induced "living" or controlled surface-grafted polymerization. This technique allows for the growth of polymer brushes from a surface with precise control over the polymer chain length. This is particularly valuable for modifying surface properties for applications in biomaterials and microelectronics.

Mechanism of Controlled Surface Grafting

Caption: Workflow for controlled surface-grafted polymerization using ITX.

Quantitative Data on Poly(HEMA) Brush Growth

| HEMA Concentration (w% in acetone) | Irradiation Time (min) | Polymer Layer Thickness (nm) |

| 0.1 | 10 | ~15 |

| 0.1 | 20 | ~30 |

| 0.1 | 30 | ~45 |

| 0.5 | 5 | ~35 |

| 0.5 | 10 | ~70 |

| 0.5 | 15 | ~105 |

Data indicates a linear increase in thickness with time, characteristic of a controlled polymerization.[2][3]

Experimental Protocol: Controlled Surface Grafting of Hydroxyethyl Methacrylate (HEMA)

-

Surface Preparation: A substrate (e.g., silicon wafer) is functionalized with a self-assembled monolayer of an organic silane that can act as a hydrogen donor, such as octadecyltrichlorosilane (OTS).

-

ITX Immobilization: The functionalized substrate is immersed in a solution of ITX in a suitable solvent (e.g., acetone). The substrate is then irradiated with UV light (e.g., 254 nm) to induce hydrogen abstraction from the OTS layer by the excited ITX, leading to the covalent immobilization of ITX as a semipinacol (ITXSP) derivative. The surface is then rinsed to remove non-covalently bound ITX.[2][3]

-

Graft Polymerization: The ITXSP-functionalized substrate is placed in a degassed solution of HEMA in a solvent like acetone. The solution is then irradiated with visible light (e.g., 385 nm LED) at room temperature.[2][3] The irradiation time is varied to control the thickness of the grafted poly(HEMA) layer.

-

Characterization: The thickness of the polymer brushes can be measured using ellipsometry. The chemical composition and surface properties can be analyzed by X-ray photoelectron spectroscopy (XPS) and contact angle measurements.

Three-Component Photoinitiator Systems

To enhance initiation efficiency and overcome the limitations of two-component systems, such as the terminating effect of ketyl radicals, three-component systems involving ITX have been developed. A notable example includes the addition of a triazine derivative.

Mechanism of a Three-Component System (ITX/EDB/Triazine)

Caption: Reaction pathway of a three-component photoinitiator system.

In this system, the triazine derivative oxidizes the ketyl radical back to the original ITX, thereby regenerating the photoinitiator and producing an additional initiating radical. This dual action increases the overall rate of polymerization and final monomer conversion.[1]

Applications in 3D Printing

ITX is increasingly used in photopolymer resins for vat polymerization-based 3D printing technologies like stereolithography (SLA) and digital light processing (DLP). Its absorption profile makes it suitable for use with common UV and visible light sources used in these printers. While specific quantitative data directly linking ITX concentration to the final mechanical properties of 3D printed parts is proprietary to resin manufacturers, general principles apply. The concentration of the photoinitiator will influence the cure depth and speed, which in turn affects the resolution and mechanical integrity of the printed object. Higher initiator concentrations can lead to faster curing but may also result in more brittle parts and reduced light penetration, limiting the thickness of each layer.

General Formulation for a 3D Printing Resin

| Component | Function | Typical Concentration Range (wt%) |

| Monomer/Oligomer Blend | Forms the polymer backbone | 50 - 90 |

| This compound (ITX) | Photoinitiator | 0.1 - 2.0 |

| Co-initiator (e.g., Amine) | Hydrogen donor | 1.0 - 5.0 |

| UV Blocker/Absorber | Controls light penetration and resolution | 0.1 - 1.0 |

| Pigment/Dye | Provides color | As needed |

| Additives | Modify properties (e.g., toughness, flexibility) | As needed |

Experimental Protocol: Preparation and Testing of a 3D Printing Resin

-

Resin Formulation: Prepare a series of resins with varying concentrations of ITX, keeping the concentrations of other components constant. Ensure thorough mixing to achieve a homogeneous solution.

-

3D Printing: Use a DLP or SLA 3D printer to fabricate standardized test specimens (e.g., dog-bone shapes for tensile testing) from each resin formulation. Keep all printing parameters (e.g., layer thickness, exposure time per layer) consistent.

-

Post-Curing: After printing, clean the specimens with a suitable solvent (e.g., isopropanol) to remove unreacted resin and then post-cure them in a UV curing chamber to ensure complete polymerization.

-

Mechanical Testing: Perform tensile tests on the post-cured specimens to determine properties such as tensile strength, Young's modulus, and elongation at break. This will allow for the quantitative assessment of the effect of ITX concentration on the mechanical properties of the printed objects.

Synthesis of Block Copolymers